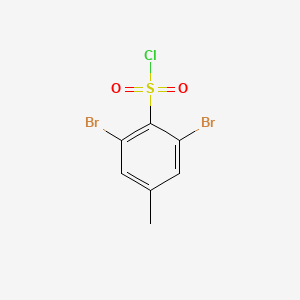

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride

Description

This compound is structurally related to other sulfonyl chlorides, which are widely used in organic synthesis as electrophilic reagents for introducing sulfonyl groups or as intermediates in pharmaceuticals and agrochemicals .

Key features of this compound include:

- Electron-withdrawing substituents: Bromine atoms at positions 2 and 6 enhance the electrophilicity of the sulfonyl chloride group.

- Steric effects: The methyl group at position 4 may influence reaction kinetics by hindering access to the sulfonyl chloride moiety.

- Molecular weight: Estimated at ~368.4 g/mol (calculated based on substituents).

Properties

IUPAC Name |

2,6-dibromo-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGKSJGHOOGMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form 2,6-dibromo-4-methylbenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atoms on the benzene ring can also participate in further electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Sulfonyl Chlorides

Fluorinated Analogues

Fluorinated sulfonyl chlorides, such as those listed in , exhibit distinct electronic and steric properties compared to brominated derivatives:

| Compound Name | CAS RN | Substituents | Similarity Score | Key Properties |

|---|---|---|---|---|

| 2,4-Difluorobenzene-1-sulfonyl chloride | 13918-92-8 | F at 2,4; SO₂Cl at 1 | 0.92 | High electrophilicity, lower molecular weight (217.0 g/mol) |

| 4-Fluorobenzene-1-sulfonyl chloride | 349-88-2 | F at 4; SO₂Cl at 1 | 0.84 | Moderate reactivity, mp 44–46°C |

Key Differences :

- Reactivity : Bromine’s higher atomic weight and polarizability compared to fluorine may lead to slower nucleophilic substitution but greater stability in reactions.

- Applications : Fluorinated derivatives are often preferred in pharmaceuticals due to fluorine’s metabolic stability, whereas brominated compounds may serve as intermediates in heavy-atom-containing materials .

Brominated Analogues

The presence of bromine in 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride likely increases its melting point and density compared to fluorinated or non-halogenated analogues.

Methyl-Substituted Sulfonyl Chlorides

Methyl groups alter steric and electronic profiles. For example:

- 4-Methylsulfonylphenol (C₇H₈O₃S, MW 172.20 g/mol) lacks halogen substituents but shares the methyl-sulfonyl motif. Its lower molecular weight and absence of bromine reduce its electrophilicity compared to the target compound .

- 2-Fluoro-5-methylbenzene-1-sulfonyl chloride (CAS 870704-14-6, similarity 0.84) combines methyl and fluorine substituents, balancing steric hindrance and reactivity .

Comparative Analysis :

- Steric effects : The 4-methyl group in the target compound may hinder reactions more than smaller substituents (e.g., fluorine).

- Thermal stability: Bromine’s electron-withdrawing nature could enhance thermal stability relative to methyl-sulfonylphenols.

Biological Activity

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride, also known as dibromo toluene sulfonyl chloride, is a sulfonyl chloride compound that exhibits significant biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and potential applications in medicinal chemistry and research.

The compound features a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a methyl group at position 4, and a sulfonyl chloride group at position 1. This unique structure enhances its electrophilic character, making it a valuable reagent in organic synthesis.

Biological Activity

Research indicates that this compound has various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit antibacterial effects. For instance, related compounds have demonstrated effectiveness against gram-positive and gram-negative bacteria. The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis pathways.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound's mechanism of action may involve inhibition of enzymes involved in the arachidonic acid pathway. Specifically, it has been suggested that sulfonamide derivatives can inhibit cytosolic phospholipase A2 (cPLA2α), leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Table 2: Inhibition of cPLA2α by Sulfonamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Other Sulfonamides | Range: 3.0 - 8.0 |

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles through the sulfonyl chloride group. This reactivity allows it to modify proteins and enzymes, potentially altering their function.

Interaction with Biological Targets

The sulfonyl group can engage in hydrogen bonding and electrostatic interactions with amino acid residues in protein binding sites. This interaction is crucial for the compound's biological effects.

Case Studies

Several studies have explored the biological activity of similar compounds. For example:

- Antibacterial Studies : A study on a series of sulfonamide derivatives showed promising antibacterial activity against various pathogens. The results indicated a correlation between the presence of halogen substituents (like bromine) and increased antimicrobial potency.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related sulfonamides demonstrated significant inhibition of inflammatory markers in vitro when tested against human cell lines.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Specific areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.

- Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its biological activities.

- Synthesis of Novel Derivatives : Exploring structural modifications to enhance activity or reduce toxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride to improve yield and purity?

- Methodological Answer :

- Step 1 : Use controlled sulfonation of 4-methylbenzene derivatives under anhydrous conditions to minimize hydrolysis.

- Step 2 : Bromination should be performed at low temperatures (0–5°C) to reduce side reactions (e.g., ring over-substitution).

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) and NMR (integration of aromatic protons) .

- Table 1 : Example reaction parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (bromination) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

Q. What are the recommended characterization techniques for verifying the structure of this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and C-Br bonds (600–800 cm⁻¹).

- NMR : ¹H NMR should show a singlet for the methyl group (δ ~2.5 ppm) and two equivalent aromatic protons (δ ~7.8 ppm).

- X-ray Crystallography : Use SHELXT for automated crystal structure determination to resolve ambiguities in substituent positions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound across different solvent systems?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare solvation energies in polar vs. nonpolar solvents.

- Step 2 : Cross-validate with experimental kinetic data (e.g., hydrolysis rates in acetonitrile vs. toluene).

- Step 3 : Apply meta-analysis frameworks (e.g., hybrid receptor-response models) to reconcile discrepancies arising from solvent polarity effects .

Q. What methodologies are effective for analyzing conflicting data on the compound’s stability under varying storage conditions?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

- Step 2 : Compare results with thermodynamic predictions (e.g., Arrhenius plots for decomposition kinetics).

- Step 3 : Use iterative qualitative analysis to identify critical degradation pathways (e.g., hydrolysis vs. oxidation) .

- Table 2 : Example stability

| Condition | Degradation (%) | Major Pathway |

|---|---|---|

| Dry, 25°C | <5% (28 days) | None |

| Humid, 40°C | 35% (28 days) | Hydrolysis |

Q. How can researchers design experiments to elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodological Answer :

- Step 1 : Use isotopic labeling (e.g., ³⁵S) to track sulfonyl group transfer in reactions with amines.

- Step 2 : Perform Hammett studies with para-substituted anilines to correlate σ values with reaction rates.

- Step 3 : Analyze intermediates via stopped-flow UV-Vis spectroscopy to identify transient species .

Methodological Frameworks for Data Interpretation

Q. What strategies are recommended for reconciling non-overlapping chemical feature clusters in receptor-response studies involving this compound?

- Methodological Answer :

- Step 1 : Compare datasets using multidimensional scaling (MDS) to visualize clustering patterns.

- Step 2 : Apply bioelectronic nose models (e.g., Haddad et al.’s framework) to isolate receptor-specific interactions .

- Step 3 : Validate via heterologous expression assays (e.g., Saito et al.’s approach) to test agonistic profiles against diverse receptors .

Q. How can researchers integrate crystallographic data with spectroscopic results to resolve ambiguities in molecular conformation?

- Methodological Answer :

- Step 1 : Use SHELXT-derived crystal structures to refine NMR chemical shift predictions (e.g., via ACD/Labs software).

- Step 2 : Overlay DFT-optimized geometries with X-ray coordinates to assess torsional deviations.

- Step 3 : Apply Bader’s quantum theory of atoms in molecules (QTAIM) to analyze bond critical points in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.